molecular formula C16H18N4 B5206315 N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5206315
M. Wt: 266.34 g/mol
InChI Key: GBRJSNPQWXPVJY-UHFFFAOYSA-N
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Description

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines, including this compound, focus on optimizing yield and purity. These methods often employ microwave-assisted synthesis due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-3-7-13-10-15(17-2)20-16(19-13)14(11-18-20)12-8-5-4-6-9-12/h4-6,8-11,17H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJSNPQWXPVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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